![molecular formula C26H21F2NO4 B2721612 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866016-81-1](/img/structure/B2721612.png)

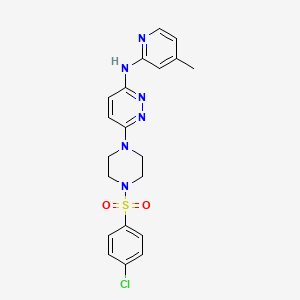

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Material Applications

Quinoline derivatives have been widely explored for their applications in the synthesis of pharmaceutically active compounds, demonstrating the versatility of these molecules in drug development and chemical synthesis. For example, a practical and large-scale synthesis method for octahydrobenzo[g]quinoline derivatives shows the significance of quinoline frameworks in medicinal chemistry, highlighting their role in the efficient production of complex molecules for pharmaceutical use (Bänziger et al., 2000).

Antimicrobial and Antifungal Applications

Novel pyrazolo[3,4-d]pyrimidine derivatives of quinoline have shown potential as antimicrobial agents, indicating the therapeutic potential of quinoline derivatives in treating infections (Holla et al., 2006). This research underscores the importance of quinoline derivatives in developing new antimicrobial and antifungal therapies, providing a foundation for future drug discovery efforts.

Pharmacological Activities

The synthesis and evaluation of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones have demonstrated significant analgesic and anti-inflammatory activities, suggesting that modifications to the quinoline core can lead to potent pharmacological agents (Alagarsamy & Murugesan, 2007). This area of research highlights the potential of quinoline derivatives in developing new treatments for pain and inflammation, contributing to the ongoing search for more effective and safer therapeutic options.

Antiviral and Antiproliferative Activities

Research on fluorine-containing 4-arylaminoquinazolines has explored their antiviral activity, offering insights into the design of quinoline-based antiviral agents. The structure-activity relationship studies of these compounds against various viral strains provide a basis for the development of novel antiviral therapies, emphasizing the role of quinoline derivatives in addressing global health challenges related to viral infections (Lipunova et al., 2012).

Mechanism of Action

Quinolines

The quinoline moiety is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times; however, the culture of quinine and cinchonine, which were isolated from the bark of the cinchona tree for the treatment of malaria, started from 1820 . Other important naturally occurring quinoline derivatives are mepacrine, camptothecin, hydroquinine, skimmianine, d-quinotoxine, sanguinarine, and dictamnine .

properties

IUPAC Name |

3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2NO4/c1-3-33-19-10-8-16(9-11-19)25(30)21-15-29(14-17-6-4-5-7-23(17)32-2)24-20(26(21)31)12-18(27)13-22(24)28/h4-13,15H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSGXYHLVTCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)